molecular formula C21H18N2O4 B404612 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate CAS No. 210639-96-6

6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate

Cat. No. B404612
CAS RN: 210639-96-6
M. Wt: 362.4g/mol
InChI Key: IGAKPJCNFJGPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate is a chemical compound that has gained significant attention in scientific research in recent years. This compound is known for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent antitumor activity and can be used as a potential drug candidate for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate in lab experiments is its potent antitumor activity. This compound can be used as a potential drug candidate for the treatment of various types of cancer. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate. One of the significant future directions is to explore its potential applications in the treatment of other diseases such as neurodegenerative disorders and inflammatory diseases. Another future direction is to develop novel formulations of this compound that can enhance its solubility and bioavailability.
Conclusion:
In conclusion, 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate is a chemical compound that has potential applications in various fields of scientific research. Its potent antitumor activity makes it a promising drug candidate for the treatment of various types of cancer. Further research is needed to explore its potential applications in the treatment of other diseases and to develop novel formulations that can enhance its solubility and bioavailability.

Synthesis Methods

The synthesis of 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate involves the reaction of 6-ethyl-4-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction leads to the formation of the desired compound, which can be purified by various methods such as column chromatography.

properties

IUPAC Name

[6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-4-13-9-14-19(10-18(13)27-12(2)24)26-11-15(20(14)25)21-22-16-7-5-6-8-17(16)23(21)3/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAKPJCNFJGPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=NC4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate

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